1-苄基-1,4,7,10-四氮杂环十二烷

描述

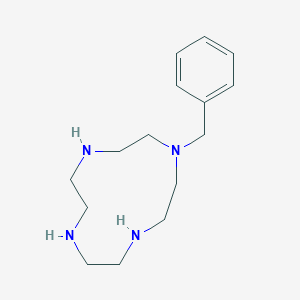

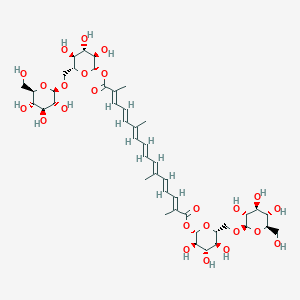

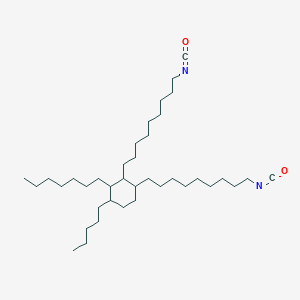

1-Benzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound that belongs to the class of cyclen derivatives. It is known for its ability to form complexes with metal ions, which is valuable in various fields such as medicinal chemistry and material science.

Synthesis Analysis

Several synthetic routes have been developed for 1-Benzyl-1,4,7,10-tetraazacyclododecane. An improved synthesis method provides high yields and involves key intermediates like 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine and 1,4,7-tris(p-toluenesulfonyl)diethylenetriamine (Kohl et al., 2007). Another route describes the simultaneous hydrogenolysis and deformylation of certain intermediates to synthesize the macrocycle efficiently (Kang Sang-Ihn et al., 1993).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,4,7,10-tetraazacyclododecane has been elucidated through single-crystal X-ray diffraction, revealing chiral helical compound crystals and the interactions forming a π-electron-rich cavity (Xi et al., 2009).

Chemical Reactions and Properties

1-Benzyl-1,4,7,10-tetraazacyclododecane participates in various chemical reactions, forming complexes with different metal ions. It demonstrates selectivity for cations with large ionic radii, indicating its potential in separations and catalysis (Kabachnik et al., 1984).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, are crucial for understanding the behavior of 1-Benzyl-1,4,7,10-tetraazacyclododecane in different environments. The crystal structures obtained from ethanol show significant interactions that lead to the formation of a π-electron-rich cavity, which could influence its solubility and interaction with metal ions (Wei Zhao et al., 2017).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-1,4,7,10-tetraazacyclododecane, such as its acid-base behavior and complex-forming capabilities, have been extensively studied. It exhibits high complexation capabilities and marked selectivity towards certain metal ions, making it a valuable ligand in coordination chemistry (Kabachnik et al., 1984).

科学研究应用

一个相关化合物1,4,7-三(叔丁氧羰基甲基)-1,4,7,10-四氮杂环十二烷盐的高效合成被提出,突出了它在制备医学重要的DO3A和DOTA (Jagadish et al., 2011) 中的重要性。

开发了一种选择性合成方法,用于制备1,7-二保护的1,4,7,10-四氮杂环十二烷,从而制备了一种具有潜在应用价值的双醇二羧酸大环配体 (Dumont et al., 1994)。

开发了1-苄基-1,4,7,10-四氮杂环十二烷及相关化合物的改进合成路线,对于创建基于金属编码的DOTA亲和标签至关重要 (Kohl et al., 2007)。

对一种与相关化合物形成的镝(III)配合物的研究揭示了其环偏振发光和结构性质的见解 (Luck et al., 2001)。

类似化合物的Gd(III)配合物显示出作为低毒性MRI对比剂的潜力 (Anelli et al., 2001)。

开发了带有苯并咪唑甲基侧链的单取代和双取代环己烷,作为对锌和铜离子敏感且选择性的荧光探针 (El Majzoub et al., 2009)。

展示了一种快速、选择性且廉价的方法,用于去除1,4,7,10-四氮杂环十二烷衍生物中的N-苄氧羰基基团 (Manning et al., 2003)。

合成并表征了带有苄基侧链的四氮杂环十二烷的Cu2+配合物,显示了在化学中的潜在应用 (Brunner et al., 1993)。

进行了与1,4,7,10-四氮杂环十二烷相关的新型分子的合成和表征,拓展了在分子设计中的潜在应用 (Xi et al., 2009)。

一种新的合成方法用于2-(对硝基苄基)-1,4,7,10-四氮杂环十二烷,提供了更高的产率和更容易的纯化,有利于进一步的研究和应用 (Gilbert et al., 1993)。

安全和危害

属性

IUPAC Name |

1-benzyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4/c1-2-4-15(5-3-1)14-19-12-10-17-8-6-16-7-9-18-11-13-19/h1-5,16-18H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURLCQRFFWBENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(CCNCCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435403 | |

| Record name | 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,4,7,10-tetraazacyclododecane | |

CAS RN |

112193-83-6 | |

| Record name | 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)

![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)